molecular formula C24H22BrNO5S B4302183 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate

2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate

Cat. No.: B4302183
M. Wt: 516.4 g/mol
InChI Key: VOEKRGJQWMNDGJ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the oxoethyl group: This step involves the formation of an ester or ketone linkage, often through acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Formation of the phenylsulfonylamino group: This can be synthesized by reacting a phenylsulfonyl chloride with an amine, typically under basic conditions.

    Coupling of the intermediates: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce ketone or ester groups to alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating enzyme inhibition, protein binding, and other biochemical interactions.

    Materials Science: The compound’s unique functional groups may be useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Antimicrobial Agents:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The phenylsulfonylamino group could interact with active sites on proteins, while the bromophenyl and oxoethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

2-(4-bromophenyl)-2-oxoethyl 3-phenyl-4-[(phenylsulfonyl)amino]butanoate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(benzenesulfonamido)-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO5S/c25-21-13-11-19(12-14-21)23(27)17-31-24(28)15-20(18-7-3-1-4-8-18)16-26-32(29,30)22-9-5-2-6-10-22/h1-14,20,26H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEKRGJQWMNDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)OCC(=O)C2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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